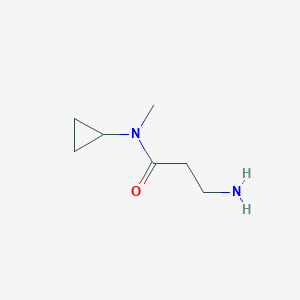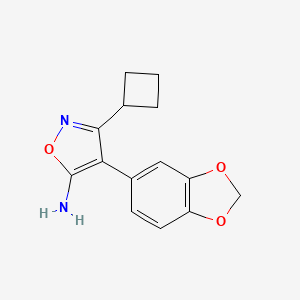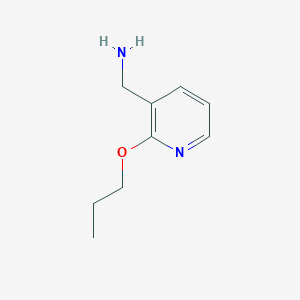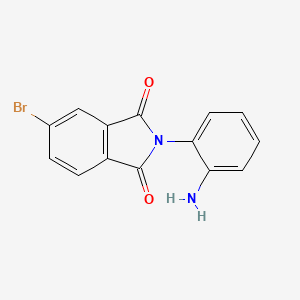
2-(3-Fluorophenyl)propan-1-amine
Übersicht
Beschreibung
2-(3-Fluorophenyl)propan-1-amine is an organic compound characterized by a fluorophenyl group attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)propan-1-amine typically involves the following steps:
Friedel-Crafts Alkylation: The reaction of 3-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 3-fluoropropiophenone.
Reduction: The ketone group in 3-fluoropropiophenone is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amine oxide.
Reduction: The fluorophenyl group can be reduced to form 2-(3-fluorophenyl)propan-1-ol.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or nitric acid (HNO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Nitro Compound: 2-(3-Fluorophenyl)propan-1-nitroamine
Amine Oxide: this compound oxide
Alcohol: 2-(3-Fluorophenyl)propan-1-ol
Substituted Derivatives: Various substituted fluorophenyl compounds
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: It has potential as a precursor in the development of pharmaceuticals, particularly in the design of new drugs targeting specific receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
2-(3-Fluorophenyl)propan-1-amine is similar to other fluorinated phenyl compounds, such as 2-(4-fluorophenyl)propan-1-amine and 2-(3-fluorophenyl)ethanol. its unique structure and properties make it distinct in terms of reactivity and potential applications. The presence of the fluorine atom at the 3-position of the phenyl ring can significantly affect the electronic properties and steric hindrance of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluorophenyl)propan-1-amine
2-(3-Fluorophenyl)ethanol
2-(3-Fluorophenyl)acetic acid
2-(3-Fluorophenyl)propionic acid
This comprehensive overview highlights the significance of 2-(3-Fluorophenyl)propan-1-amine in various scientific and industrial applications
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLXAPWDQVMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



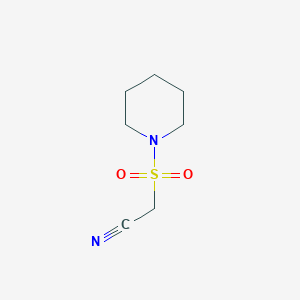
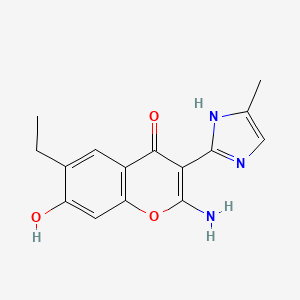
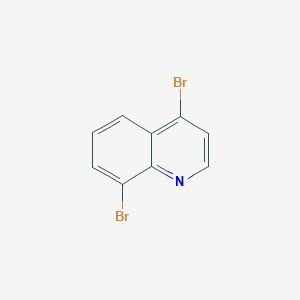


![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)
![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)
![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)
![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)
